molecular formula C6H14Br2N2O2 B1435682 1,4-Diazepane-2-carboxylic acid dihydrobromide CAS No. 1803570-17-3

1,4-Diazepane-2-carboxylic acid dihydrobromide

Cat. No. B1435682
CAS RN: 1803570-17-3
M. Wt: 306 g/mol
InChI Key: JXKDPZBVRJEHBL-UHFFFAOYSA-N
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Description

1,4-Diazepane-2-carboxylic acid dihydrobromide, also known as 1,4-diazepane-2-carboxylic acid dihydrobromide (DCB), is a derivative of 1,4-diazepane, a five-membered heterocyclic ring with two nitrogen atoms. It is a white, crystalline solid with a molecular weight of 301.06 g/mol and a melting point of 204-205 °C. DCB is a versatile molecule with many applications in the fields of medicine, biochemistry, and pharmacology. It is used as a reagent for the synthesis of various compounds, and as a starting material for the preparation of other derivatives. It is also used as a catalyst in organic synthesis, and as an intermediate in the synthesis of drugs and other compounds.

Scientific Research Applications

Synthesis and Intermediate Applications

1,4-Diazepane derivatives have been extensively studied for their synthesis and applications as intermediates in the production of various pharmaceutical compounds. A practical synthesis approach for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho-kinase inhibitor K-115, demonstrates the significance of 1,4-diazepane structures in medicinal chemistry. This process involves intramolecular Fukuyama–Mitsunobu cyclization, highlighting the synthetic utility of 1,4-diazepane derivatives in large-scale pharmaceutical production (Gomi et al., 2012).

Heterocyclic Compound Synthesis

The synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones showcases another vital application of 1,4-diazepane derivatives. This method employs a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to various heterocyclic compounds. Such developments are crucial for expanding the chemical space in drug discovery and development, providing novel scaffolds for pharmacological evaluation (Dzedulionytė et al., 2022).

Catalysis and Chemical Reactions

Manganese(III) complexes with 1,4-diazepane-based ligands have been explored for their potential in catalyzing olefin epoxidation reactions. These complexes demonstrate how the Lewis basicity of ligands, including 1,4-diazepane structures, can significantly influence reactivity and selectivity in epoxidation, highlighting the role of 1,4-diazepane derivatives in developing more efficient and selective catalysts (Sankaralingam & Palaniandavar, 2014).

Anticancer Agent Development

Research into novel homopiperazine derivatives, closely related to 1,4-diazepane structures, for anticancer applications demonstrates the therapeutic potential of diazepane derivatives. The synthesis and evaluation of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives have shown promising anticancer activity, particularly against B-cell leukemic cell lines. This suggests that 1,4-diazepane derivatives could serve as valuable scaffolds in the design and development of new anticancer agents (Teimoori et al., 2011).

properties

IUPAC Name

1,4-diazepane-2-carboxylic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2BrH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDPZBVRJEHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(NC1)C(=O)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepane-2-carboxylic acid dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Diazepane-2-carboxylic acid dihydrobromide
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1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 5
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Reactant of Route 6
1,4-Diazepane-2-carboxylic acid dihydrobromide

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